N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide” is a compound that contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 secondary amide (aliphatic), and 1 Thiophene .
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize thiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes 2 five-membered rings, 1 secondary amide (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Intramolecular Diels–Alder Reaction
N-(2-Thienyl)allene carboxamides, closely related to the compound , have been studied for their capability to undergo an Intramolecular Diels–Alder reaction. Depending on the substituents, the thiophene nucleus can act either as a diene or a dienophile, demonstrating the compound's versatility in organic synthesis (Himbert, Schlindwein, & Maas, 1990).
Dearomatising Rearrangements
Thiophene-3-carboxamides with specific substituents at nitrogen undergo dearomatising cyclisation, leading to the formation of complex structures like pyrrolinones and azepinones. This highlights the potential of thiophene derivatives in advanced organic chemistry and drug design (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene-2-carboxamide, which are structurally similar to the compound , exhibit significant antimicrobial activity. This property is crucial for developing new antibiotics and treatments for bacterial infections (Cakmak et al., 2022).
Anticancer and Optical Spectroscopic Studies
Thiophene-2-carboxaldehyde derivatives, closely related to the target compound, have shown good antibacterial and antifungal activity. These compounds have also been studied for their binding characteristics and pharmacokinetic mechanism through optical spectroscopic, anticancer, and docking studies, offering insights into their potential therapeutic applications (Shareef et al., 2016).
Cholinesterase Inhibitors
Thiophene-2-carboxamide based compounds have been explored as cholinesterase inhibitors and antioxidants. Such studies are crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Solvent Extraction Systems
Thioamide derivatives, closely related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide, have been evaluated as extractants for palladium(II) from chloride media. This application is significant in the field of hydrometallurgy and the recycling of precious metals (Ortet & Paiva, 2015).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives are generally well-absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action environment
Like all drugs, the action of thiophene derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXPHSASRFWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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